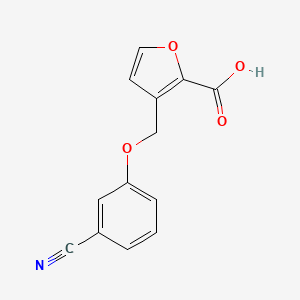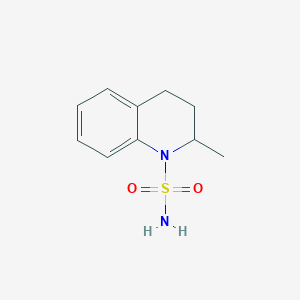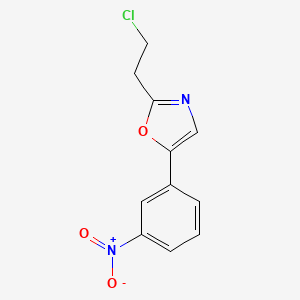![molecular formula C14H14BrClN2O2 B1521660 N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride CAS No. 1185297-36-2](/img/structure/B1521660.png)
N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride
Overview
Description
“N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1185297-36-2 . It has a molecular weight of 357.63 . The IUPAC name for this compound is N-[3-(2-amino-4-bromophenoxy)phenyl]acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BrN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16;/h2-8H,16H2,1H3,(H,17,18);1H . This code represents the molecular structure of the compound, including the positions of the bromine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.63 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Modification
- Chemoselective Acetylation of Aminophenols : A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of the amino group of 2-aminophenol to synthesize intermediates potentially relevant to antimalarial drugs, employing immobilized lipase as a catalyst. This process emphasizes the importance of selecting suitable acyl donors and optimizing reaction conditions for achieving desired selectivity and yield, which might be applicable to the synthesis of related compounds like N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride (Magadum & Yadav, 2018).
Biological Activities and Potential Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Research by Rani et al. (2016) on novel acetamide derivatives, including a series of 2-phenoxy-N-(1-phenylethyl)acetamide nuclei, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings suggest that structurally related compounds, through appropriate functionalization, could offer therapeutic benefits in managing pain, inflammation, and cancer (Rani et al., 2016).
Mechanistic Insights and Kinetic Studies
- Hydrogen Bond Studies : The research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides by Romero and Angela Margarita (2008) provides insight into the importance of intramolecular hydrogen bonding on the stability and reactivity of acetamide derivatives. Such studies can be crucial for understanding the behavior of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride in various solvents and conditions (Romero & Angela Margarita, 2008).
Environmental and Degradation Studies
- Degradation of Acetaminophen by UV/H2O2 Treatment : A study by Li et al. (2015) explored the degradation mechanisms of acetaminophen, a compound structurally related to the target compound, under UV/H2O2 treatment. The study highlights the role of halides in the degradation process, providing valuable insights into environmental behavior and potential degradation pathways for related acetamide derivatives (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-[3-(2-amino-4-bromophenoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16;/h2-8H,16H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHDOWTXUXCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)


![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)